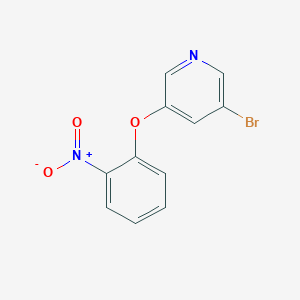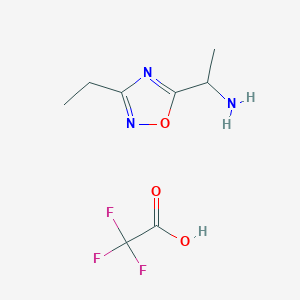
3-Benzyl-1-phenyl-piperazine dihydrochloride
Vue d'ensemble
Description
3-Benzyl-1-phenyl-piperazine dihydrochloride is a chemical compound that falls under the category of piperazines . Piperazines are a group of compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction, in the presence of DBU, leads to protected piperazines. The protected piperazines are then deprotected with PhSH, followed by a selective intramolecular cyclization reaction .
Molecular Structure Analysis
The molecular formula of 3-Benzyl-1-phenyl-piperazine dihydrochloride is C17H22Cl2N2 . The average mass is 252.354 Da and the monoisotopic mass is 252.162643 Da .
Chemical Reactions Analysis
Piperazine compounds, including 3-Benzyl-1-phenyl-piperazine dihydrochloride, mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Applications De Recherche Scientifique
Fungicidal Activity
3-Piperazine derivatives, including compounds structurally related to 3-Benzyl-1-phenyl-piperazine, have been studied for their fungicidal activity. A study by Wieczorek et al. (2014) found that 3-piperazine-bis(benzoxaborole) demonstrated higher inhibitory activity against several filamentous fungi strains compared to standard antibiotics, highlighting the potential of piperazine derivatives in antifungal applications (Wieczorek et al., 2014).
Metabolic Pathway Studies
Piperazine derivatives have been examined for their metabolic pathways, crucial for understanding their pharmacological profiles. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying various metabolites and the enzymes involved in its metabolism (Hvenegaard et al., 2012).
Analgesic and Anti-inflammatory Properties
Some piperazine derivatives have been found to possess significant analgesic and anti-inflammatory properties. Köksal et al. (2007) synthesized and evaluated novel Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones, noting their high analgesic activities compared to their anti-inflammatory effects (Köksal et al., 2007).
Antimuscarinic Activity
Piperazine compounds have been synthesized for potential antimuscarinic activity, which can be useful in treating conditions like urinary incontinence. Kaiser et al. (1993) reported on substituted 1-phenyl-3-piperazinyl-2-propanones with promising antimuscarinic properties (Kaiser et al., 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
3-benzyl-1-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.2ClH/c1-3-7-15(8-4-1)13-16-14-19(12-11-18-16)17-9-5-2-6-10-17;;/h1-10,16,18H,11-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQAYPZUFGSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-phenyl-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
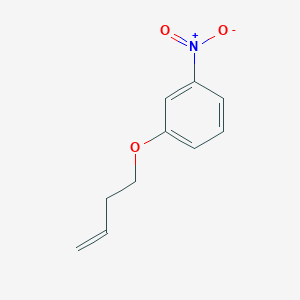
![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
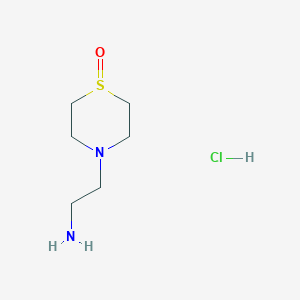
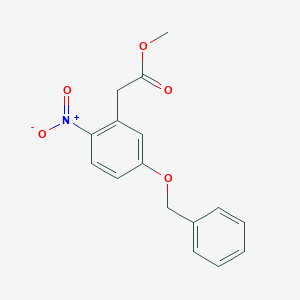
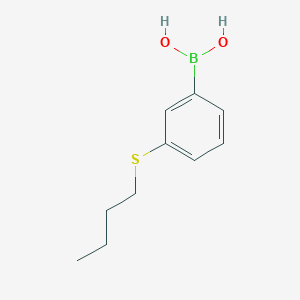

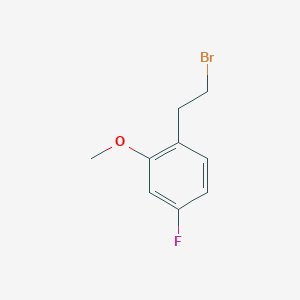
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)

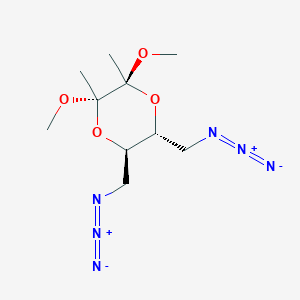
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
